![molecular formula C10H11N3OS B2894320 6-(硫代环丙烷-3-氧基)咪唑并[1,2-b]哒嗪 CAS No. 2195940-36-2](/img/structure/B2894320.png)
6-(硫代环丙烷-3-氧基)咪唑并[1,2-b]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is a chemical compound with potential applications in scientific research . Its unique structure offers opportunities for developing novel materials and investigating various applications.
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . In particular, transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions have been used .Molecular Structure Analysis
The molecular structure of “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is represented by the molecular formula C10H11N3OS . The structure of this compound and related imidazo[1,2-b]pyridazines have been the subject of various studies .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines have been found to display dramatically improved metabolic stability . They have been used in the development of IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .科学研究应用
Inhibition of IL-17A for Autoimmune Diseases
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine: has been identified as a potent inhibitor of interleukin-17A (IL-17A), a cytokine that plays a significant role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, this compound can potentially reduce chronic inflammation and tissue damage associated with these conditions.
Molecular Recognition in Drug Discovery
The pyridazine moiety of the compound contributes to its unique physicochemical properties, such as weak basicity and robust hydrogen-bonding capacity. These characteristics are valuable in molecular recognition processes that are crucial for drug-target interactions in drug discovery . The compound’s inherent polarity and low cytochrome P450 inhibitory effects are also advantageous in developing new pharmacological agents.
Cancer Therapeutics
Research has shown that derivatives of imidazo[1,2-b]pyridazine, like 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine, can act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway’s aberrant expression is often linked to cancer progression, making PI3K inhibitors a significant focus in the treatment of various cancers.
Biotechnology Applications
In biotechnology, the compound’s ability to modulate key biological pathways is of interest for the development of novel treatments. Its role as an IL-17A inhibitor could be explored further for creating biologic treatments that target specific cytokines involved in autoimmune diseases .
Pharmacological Research
The compound’s potential in pharmacology is not limited to its inhibitory action on IL-17A. Its structural features make it a candidate for further exploration in the design of small molecule inhibitors that could offer oral efficacy in conditions currently treated with injectable biologics .
Materials Science
While direct applications in materials science are not explicitly documented for this compound, the unique properties of the pyridazine ring suggest potential utility in the synthesis of novel materials. Its molecular structure could influence the design of compounds with specific electronic or photonic properties .
未来方向
The future directions for “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” could involve further exploration of its potential applications in scientific research. Given the interest in imidazo[1,2-b]pyridazines as bioactive scaffolds , there may be potential for this compound in the development of new pharmaceuticals or other applications.
作用机制
Target of Action
The primary target of 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . By binding to IL-17A, it prevents the cytokine from interacting with its receptor, IL-17R . This inhibits the downstream signaling pathways triggered by IL-17A, thereby reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By blocking the action of IL-17A, 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine disrupts this axis, leading to a reduction in the inflammatory response and an improvement in symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule inhibitor, it is expected to have good bioavailability and can be orally administered .
Result of Action
The inhibition of IL-17A by 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine leads to a significant reduction in inflammation and tissue damage . This results in an improvement in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
属性
IUPAC Name |
6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-10(14-8-3-6-15-7-8)12-13-5-4-11-9(1)13/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVBNQYYWJENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。